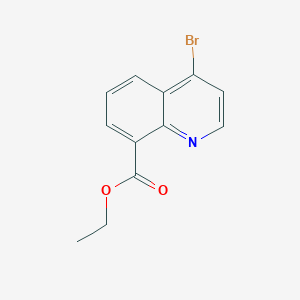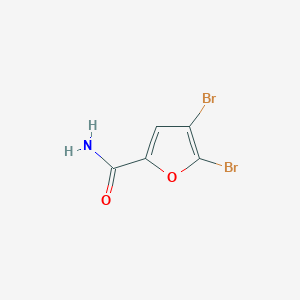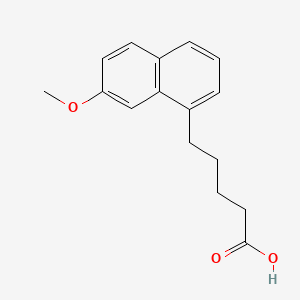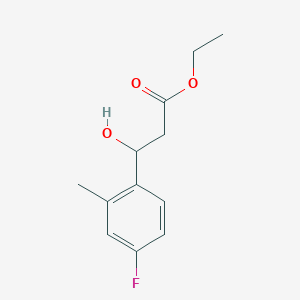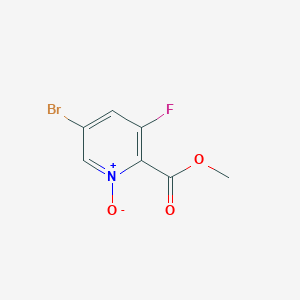
5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide is a chemical compound with the molecular formula C7H5BrFNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide typically involves the introduction of bromine and fluorine atoms into the pyridine ring, followed by the addition of a methoxycarbonyl group. One common method involves the use of 2-fluoro-4-methylpyridine as a starting material.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different halogen or alkyl groups.
Scientific Research Applications
5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various chemical reactions.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological molecules makes it a potential candidate for drug discovery and development.
Medicine: Research into the compound’s biological activity may lead to the development of new therapeutic agents for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: This compound has a similar structure but with a trifluoromethyl group instead of a methoxycarbonyl group.
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide: This compound lacks the fluorine atom present in 5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, as well as the methoxycarbonyl group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H5BrFNO3 |
|---|---|
Molecular Weight |
250.02 g/mol |
IUPAC Name |
methyl 5-bromo-3-fluoro-1-oxidopyridin-1-ium-2-carboxylate |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7(11)6-5(9)2-4(8)3-10(6)12/h2-3H,1H3 |
InChI Key |
PAWJBQZNLBJVKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=[N+]1[O-])Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


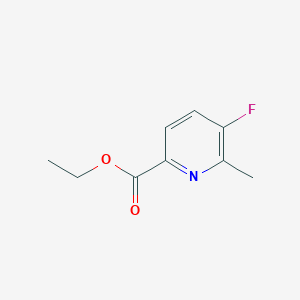
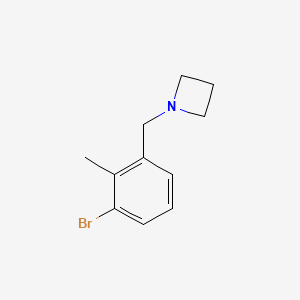
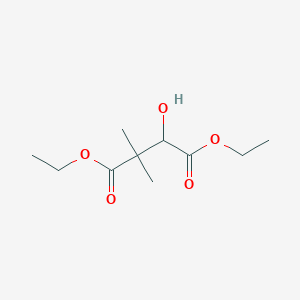
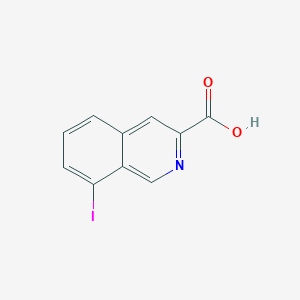
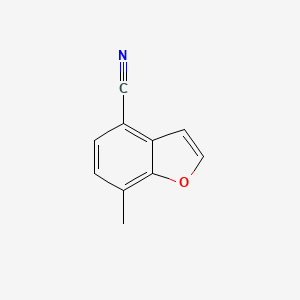
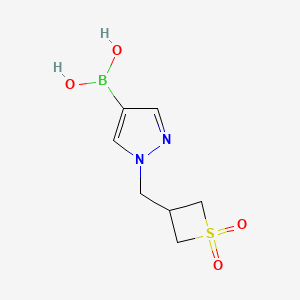
![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)


